Bisphenol F bis(2,3-dihydroxypropyl) ether

Catalog No.
S758195
CAS No.
72406-26-9
M.F
C19H24O6
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol F bis(2,3-dihydroxypropyl) ether

CAS Number

72406-26-9

Product Name

Bisphenol F bis(2,3-dihydroxypropyl) ether

IUPAC Name

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2

InChI Key

VGJRHUPDMVWBFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O

Synonyms

3,3’-[Methylenebis(4,1-phenyleneoxy)]bis-1,2-propanediol; BFDGE.2H2O;

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O

Bisphenol F bis(2,3-dihydroxypropyl) ether is the hydrolyzed derivative of bisphenol F-diglycidyl ether (BFDGE), which is produced, when the internal coating of the food storage-can, containing BFDGE comes into contact with aqueous and acidic foodstuffs.

Bisphenol F bis(2,3-dihydroxypropyl) ether (CAS: 72406-26-9) is a key chemical intermediate, primarily known as the hydrolysis product of Bisphenol F diglycidyl ether (BPFDGE).[1][2] It belongs to the bisphenol family of compounds, which are foundational monomers in the production of high-performance epoxy resins and polycarbonates.[3] This specific diol-functionalized derivative is often used as an analytical standard for monitoring the release of monomers from food can coatings and other polymer applications.[1][4][5][6] In a broader procurement context, it represents a class of Bisphenol A (BPA) alternatives, where the central isopropylidene group of BPA is replaced by a methylene bridge, leading to distinct physical properties in the resulting polymers.[7]

Substituting Bisphenol F (BPF) derivatives for their more common Bisphenol A (BPA) counterparts based on nominal class similarity is a critical procurement error. The structural difference—a methylene bridge in BPF versus an isopropylidene bridge in BPA—directly translates to significant variations in the performance of resulting epoxy systems.[7] Specifically, BPF-based epoxy resins exhibit fundamentally lower viscosity, which alters handling, formulation requirements, and processing characteristics like fiber impregnation.[8][9][10] Furthermore, this structural change impacts flexibility, chemical resistance, and thermal properties of the cured polymer, making direct substitution impractical for applications with defined performance specifications.[7][11][12] Therefore, selecting a BPF-based material like Bisphenol F bis(2,3-dihydroxypropyl) ether or its precursors implies a deliberate choice for a specific property profile, not a simple drop-in replacement for a BPA-based system.

Superior Processability: Significantly Lower Viscosity for BPF-Based Epoxy Resins

The most significant procurement differentiator for Bisphenol F (BPF) based epoxy systems over their Bisphenol A (BPA) counterparts is substantially lower viscosity. Unmodified, liquid BPF epoxy resins (DGEBF) exhibit a viscosity in the range of 5,000–7,000 mPa·s at 20°C, which is approximately half that of standard BPA resins (DGEBA), which measure between 10,000–15,000 mPa·s under the same conditions.[11] Other sources report the viscosity of liquid BPF epoxy resin to be around 4,000-6,000 mPa·s, roughly one-third that of comparable BPA resins.[8] This lower viscosity is a direct result of the simpler methylene bridge in the BPF backbone compared to the bulkier isopropylidene group in BPA.[7]

Evidence DimensionViscosity of Unmodified Liquid Epoxy Resin at 20-25°C
Target Compound Data5,000–7,000 mPa·s (for DGEBF, the precursor)
Comparator Or BaselineBisphenol A Diglycidyl Ether (DGEBA) Resin: 10,000–15,000 mPa·s
Quantified DifferenceApproximately 50% lower viscosity vs. DGEBA resin[11]
ConditionsUnmodified, liquid epoxy resins at 20°C.

This dramatic reduction in viscosity allows for the formulation of high-solids, low-VOC coatings, easier handling and mixing, and superior impregnation of fibers in composite manufacturing without requiring excessive diluents.[11][13]

Enhanced Chemical Resistance Profile, Particularly Against Solvents

While both BPA and BPF-based epoxy systems offer good general chemical resistance, BPF formulations demonstrate a distinct advantage in specific environments. BPF epoxy resins are noted to have generally better chemical resistance than standard BPA resins.[11] This improved performance is especially apparent against solvents and acids.[7][8] The structural difference in the backbone of the polymer contributes to a more resilient cured matrix under certain chemical attacks.

Evidence DimensionChemical Resistance
Target Compound DataEnhanced resistance, particularly to solvents and strong acids.
Comparator Or BaselineStandard Bisphenol A (BPA) epoxy resins.
Quantified DifferenceQualitatively described as 'better' or having a 'slight edge' against harsh solvents and acids.[7][8]
ConditionsCured epoxy systems exposed to various chemical agents.

For applications requiring robust performance in chemically aggressive environments, such as industrial floor coatings, tank linings, and secondary containment, the enhanced resistance of BPF-based systems provides a tangible durability advantage.

Differentiated Mechanical Properties: Increased Flexibility in Cured Systems

The less sterically hindered methylene bridge in the BPF backbone, compared to the dimethyl-methylene bridge in BPA, imparts greater rotational freedom to the polymer chains. This structural characteristic results in BPF epoxy resins that tend to be more flexible than their BPA counterparts.[11] This increased flexibility can translate to improved toughness and impact resistance in the final cured material, a critical factor in applications subject to mechanical stress or thermal cycling.

Evidence DimensionFlexibility of Cured Resin
Target Compound DataMore flexible.
Comparator Or BaselineBisphenol A (BPA) epoxy resins, which are typically more rigid.
Quantified DifferenceQualitatively described as 'more flexible', leading to greater toughness and impact resistance.[11]
ConditionsFully cured epoxy resin systems.

This property makes BPF-based systems a preferred choice for applications where brittleness is a failure mode, such as in high-performance adhesives, crack-bridging flooring systems, and composite matrices requiring high impact strength.[8][11]

Formulation of High-Solids, Low-VOC Protective Coatings

The intrinsically low viscosity of BPF-based epoxy precursors is a significant advantage for formulating coatings that comply with stringent environmental regulations on Volatile Organic Compounds (VOCs).[11] This allows for higher solids content without compromising application properties like flow and leveling, making them ideal for durable, chemical-resistant industrial coatings for metal and concrete.[8]

Matrix Resins for Advanced Composites via Infusion or RTM

In manufacturing processes like resin transfer molding (RTM) or vacuum infusion, low resin viscosity is critical for achieving complete and rapid impregnation of dense fiber preforms. The lower viscosity of BPF-based systems ensures better wet-out of reinforcements like carbon or glass fiber, reducing the likelihood of voids and enhancing the mechanical performance and reliability of the final composite part.[7]

Toughened Structural Adhesives and Flexible Sealants

The greater inherent flexibility of the cured BPF polymer backbone makes it a suitable foundation for formulating high-performance structural adhesives and sealants.[13] This property provides improved peel strength and impact resistance compared to more brittle BPA-based adhesives, which is critical for bonding dissimilar materials or for joints subjected to vibration and dynamic loads.[8]

Analytical Reference Standards for Food Safety and Migration Studies

In its pure form as Bisphenol F bis(2,3-dihydroxypropyl) ether, this compound serves as a critical analytical standard. It is used for the quantification of BFDGE and its hydrolysis products that may migrate from the epoxy-based linings of food and beverage cans into foodstuffs, ensuring compliance with food contact material regulations.[1][14]

XLogP3

1.2

Dates

Last modified: 08-15-2023

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